molecular formula C7H6ClNO4S B1585379 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene CAS No. 21081-74-3

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene

Cat. No.: B1585379
CAS No.: 21081-74-3
M. Wt: 235.65 g/mol
InChI Key: XYJJSLMPHYYITA-UHFFFAOYSA-N
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Description

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3) is a high-purity nitroaromatic compound supplied with a minimum purity of ≥98% . This chemical serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring reactive chloro, methylsulfonyl, and nitro substituents on a benzene ring, makes it a versatile intermediate for constructing diverse heterocyclic frameworks and more complex molecules . Chlorinated nitroaromatic compounds analogous to this one are frequently employed as key starting materials in the development of pharmaceuticals, agrochemicals, and dyes . Researchers value this compound for exploring structure-activity relationships and developing new synthetic pathways. It is classified as a dangerous good (UN 2811, Class 6.1) and requires careful handling, as it is toxic if swallowed, in contact with skin, or inhaled . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylsulfonyl-4-nitrobenzene
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InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYJJSLMPHYYITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4066676
Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
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Molecular Weight

235.65 g/mol
Source PubChem
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CAS No.

21081-74-3
Record name 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
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Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
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Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
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Record name Benzene, 1-chloro-2-(methylsulfonyl)-4-nitro-
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Record name 1-chloro-2-(methylsulphonyl)-4-nitrobenzene
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Mechanistic Elucidation of 1 Chloro 2 Methylsulfonyl 4 Nitrobenzene Reactivity

Investigation of Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups makes the aromatic ring of 1-chloro-2-(methylsulfonyl)-4-nitrobenzene highly susceptible to nucleophilic attack, proceeding via the SNAr (addition-elimination) mechanism. This reaction does not follow SN1 or SN2 pathways due to the high instability of the corresponding aryl cation and the steric hindrance preventing backside attack, respectively. chemistrysteps.com

Electronic Activation by Nitro and Methylsulfonyl Groups

The SNAr reaction is significantly accelerated by the presence of powerful electron-withdrawing groups, such as the nitro (NO₂) and methylsulfonyl (SO₂CH₃) groups. chemistrysteps.comnumberanalytics.com These groups activate the benzene (B151609) ring towards nucleophilic attack by making it more electron-deficient. Their primary role is to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

The activation occurs through two main electronic effects:

Inductive Effect: Both the nitro and methylsulfonyl groups are highly electronegative and pull electron density away from the aromatic ring through the sigma bonds. This effect increases the electrophilicity of the ring carbons.

Resonance Effect (Mesomeric Effect): The nitro group, in particular, can delocalize the negative charge of the Meisenheimer complex through resonance. The negative charge can be spread onto the oxygen atoms of the nitro group, which is a highly stabilizing feature. The sulfonyl group also contributes to stabilization through resonance, although the delocalization involves its d-orbitals.

The synergistic combination of a nitro group and a methylsulfonyl group makes the aromatic ring exceptionally electron-poor and thus highly reactive towards nucleophiles.

Stereoelectronic Effects on Regioselectivity and Reaction Rates

The positions of the activating groups relative to the leaving group (the chlorine atom) are critical for the reaction rate and regioselectivity. For effective stabilization of the Meisenheimer complex, the electron-withdrawing groups must be positioned ortho or para to the site of nucleophilic attack. chemistrysteps.com

In this compound:

The methylsulfonyl group is in the ortho position to the chlorine atom.

The nitro group is in the para position to the chlorine atom.

This specific arrangement is optimal for activating the SNAr reaction. When a nucleophile attacks the carbon atom bonded to the chlorine, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of both the ortho-sulfonyl and the para-nitro groups through resonance. This extensive delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy and dramatically increasing the reaction rate. nih.gov If the activating groups were in the meta position, this resonance stabilization would not be possible, and the reaction would be significantly slower. chemistrysteps.com

Heterogeneous and Homogeneous Reduction of Nitro Functions

The nitro group of this compound can be reduced to an amino group, a fundamental transformation in the synthesis of various important compounds. This reduction can be achieved through several pathways, including catalytic hydrogenation and chemoselective methods.

Catalytic Hydrogenation Pathways and Intermediate Characterization

Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro compounds. ncert.nic.in The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. chemistrytalk.org

The generally accepted pathway for the hydrogenation of a nitroaromatic compound (ArNO₂) to the corresponding aniline (B41778) (ArNH₂) proceeds through a series of intermediates: nih.govresearchgate.net

Nitroso intermediate: ArNO₂ is first reduced to a nitroso compound (ArNO).

Hydroxylamine (B1172632) intermediate: The nitroso compound is further reduced to a hydroxylamine (ArNHOH).

Amine product: Finally, the hydroxylamine is reduced to the amine (ArNH₂).

For this compound, the catalytic hydrogenation would yield 4-amino-1-chloro-2-(methylsulfonyl)benzene. The process involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, where the H-H bond is weakened and the reduction steps occur. chemistrytalk.orgyoutube.com

CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C)H₂ gas, methanol (B129727) or ethanol (B145695) solvent, room temperatureHighly efficient and widely used for nitro reductions. commonorganicchemistry.com
Raney Nickel (Raney-Ni)H₂ gas, ethanol solvent, often requires slightly elevated temperature/pressureA cost-effective alternative to palladium, but can sometimes promote dehalogenation. commonorganicchemistry.comyoutube.com
Platinum(IV) Oxide (PtO₂)H₂ gas, various solventsA very active catalyst, often used when others are not effective. ncert.nic.in

Chemoselective Reduction Strategies

In a molecule with multiple reducible functional groups, such as this compound, chemoselectivity is crucial. The goal is to reduce the nitro group without affecting the chloro substituent or the methylsulfonyl group. While catalytic hydrogenation with catalysts like Pd/C can sometimes lead to dehalogenation (loss of the chlorine atom), several other methods offer high selectivity. commonorganicchemistry.com

These methods often use metals in acidic or neutral conditions, or specific hydride reagents. researchgate.netorganic-chemistry.org

Reagent SystemConditionsSelectivity Advantages
Iron (Fe) in Acetic Acid (AcOH) or HClFe powder, acidic solvent, often heatedA classic, mild, and cost-effective method that is highly selective for nitro groups over halides and other functional groups. ncert.nic.inyoutube.com
Tin(II) Chloride (SnCl₂)HCl/EthanolA mild reducing agent that selectively reduces nitro groups in the presence of many other functional groups. commonorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄) with a CatalystNaBH₄ with NiCl₂ or Ni(PPh₃)₄ in a solvent like ethanolSodium borohydride alone does not reduce nitro groups, but in combination with a transition metal catalyst, it becomes a powerful and selective reducing system. jsynthchem.comresearchgate.net
Zinc (Zn) in Ammonium Chloride (NH₄Cl)Zn dust, aqueous NH₄ClReduces nitro groups to hydroxylamines or amines under neutral conditions, preserving halides. wikipedia.org

Electron Transfer Processes and Radical Anion Formation

Nitroaromatic compounds are well-known for their ability to undergo electron transfer reactions to form radical anions. nih.govchemrxiv.org The highly electron-withdrawing nature of the nitro group, enhanced by the presence of the methylsulfonyl group, makes this compound a potent electron acceptor.

The process is initiated by a single electron transfer (SET) from a suitable donor (e.g., an organic base, another radical species, or an electrode) to the nitroaromatic molecule. chemrxiv.orgchemrxiv.org This transfer results in the formation of a nitrobenzene (B124822) radical anion.

ArNO₂ + e⁻ → [ArNO₂]•⁻

The unpaired electron in this radical anion is not localized on the nitro group but is delocalized across the entire π-system of the aromatic ring and the substituents. This delocalization provides significant stability to the radical species. chemrxiv.org The formation of these stable radical anions can be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy. chemrxiv.org

Once formed, the radical anion of a halonitrobenzene can undergo further reactions. A common subsequent step is the intramolecular elimination of the halide ion (dehalogenation), a process that can be influenced by the solvent and reaction conditions. iaea.orgacs.orgrsc.org This reactivity highlights the role of radical anions as key intermediates in more complex reaction sequences.

Electrochemical Studies of Aryl Sulfone Cleavage

Electrochemical studies provide a powerful means to investigate the reductive cleavage of aryl sulfones. In the case of this compound, the presence of strong electron-withdrawing groups, the nitro and methylsulfonyl groups, significantly facilitates the initial electron transfer to the aromatic ring.

Research on substituted aryl methyl sulfones has shown that electron-withdrawing substituents shift the reduction potentials to more positive values, making the compound easier to reduce. luc.edu The cleavage of the C-SO2 bond is a key step in the electrochemical reduction of aryl sulfones. Studies on diaryl and alkylaryl sulfones have indicated that the phenylsulfinate is often the preferred leaving group over the alkylsulfinate. luc.edu

A general mechanism for the electrochemical cleavage of an aryl sulfone involves the initial formation of a radical anion, which can then undergo further reduction or bond cleavage. For unsymmetrical (hetero)aryl sulfones, it has been observed that the desulfonylative cross-coupling reaction tends to occur selectively through the cleavage of the more electron-poor aryl C(sp²)–SO₂ bond. nih.gov In the context of this compound, the high degree of electron deficiency in the aromatic ring, induced by the nitro and chloro substituents, would make the aryl C-S bond susceptible to cleavage.

Recent studies on the electrochemical cleavage of sulfonimides have demonstrated high chemoselectivity, where specific sulfonyl groups can be cleaved at controlled potentials. acs.orgacs.org For instance, the p-nosyl group can be selectively removed from sulfonimides via electrolysis at a specific potential. acs.org This principle of selective cleavage can be extrapolated to aryl sulfones, suggesting that the cleavage of the methylsulfonyl group from this compound could be achieved under specific electrochemical conditions.

The following table summarizes the key findings from electrochemical studies on related aryl sulfone systems:

System StudiedKey FindingsRelevant Citations
Substituted aryl methyl sulfonesElectron-withdrawing groups make reduction potentials more positive. luc.edu
Diaryl and alkylaryl sulfonesPhenylsulfinate is the preferred leaving group over alkylsulfinate. luc.edu
Unsymmetrical (hetero)aryl sulfonesCleavage occurs at the more electron-poor aryl C(sp²)–SO₂ bond. nih.gov
Aromatic sulfonimidesSelective cleavage can be achieved by controlling the electrolysis potential. acs.orgacs.org

Stability and Reactivity of Radical Anionic Species

The formation of a radical anion is a critical intermediate step in the electrochemical reduction and subsequent reactions of this compound. The stability and reactivity of this radical anion are governed by the electronic properties of the substituents on the aromatic ring.

Nitroaromatic compounds readily form radical anions upon one-electron reduction. nih.gov The stability of these radical anions is a key factor in their subsequent chemical pathways. nih.gov In the case of this compound, the presence of the strongly electron-withdrawing nitro group will significantly stabilize the radical anion by delocalizing the unpaired electron over the aromatic system and the nitro group itself.

Studies on polychlorinated derivatives of nitrobenzene have shown that the hyperfine coupling constants in the electron spin resonance (ESR) spectra of their radical anions are dependent on the number and position of the chlorine atoms. osti.gov This indicates that the chlorine atoms influence the electron distribution within the radical anion.

The reactivity of radical anions is multifaceted. While often invoked as damaging species, nitro radical-anions are generally unreactive as direct aggressors but act as potent reductants. nih.gov Their "futile metabolism" in aerobic systems involves a one-electron transfer to molecular oxygen to form superoxide, regenerating the parent nitro compound. nih.gov The thermodynamic stability of aromatic radical anions in solution is a critical factor determining their fate, competing with the formation of other species like solvated electrons. nih.gov

The following table outlines factors influencing the stability and reactivity of the radical anion of this compound:

FactorInfluence on the Radical AnionRelevant Citations
Nitro Group Strong electron-withdrawing nature stabilizes the radical anion through delocalization. nih.gov
Methylsulfonyl Group Electron-withdrawing character contributes to the delocalization and stabilization of the negative charge and unpaired electron.
Chlorine Atom Influences the electron distribution within the aromatic ring of the radical anion. osti.gov
Reaction Environment The presence of protic solvents or oxygen can lead to protonation or futile metabolism, respectively. nih.gov
Thermodynamics The relative stability of the radical anion versus potential products dictates the reaction pathway. nih.gov

Intermolecular and Intramolecular Interactions in Aromatic Systems

The arrangement and interaction of molecules in the solid state and in solution are governed by a variety of non-covalent forces. In aromatic systems containing sulfonyl or related groups, π-interactions play a crucial role in determining their structure and properties.

π-Interactions in Sulfonamide-Aromatic Systems

While this compound contains a sulfonyl group rather than a sulfonamide group, the principles of π-interactions involving the sulfur-containing moiety and the aromatic ring are transferable and provide valuable insights.

Studies on 2,6-diarylbenzenesulfonamides have demonstrated the existence of through-space NH–π interactions between the sulfonamide NH group and the flanking aromatic rings. sdu.dkresearchgate.net These interactions are a type of polar–π interaction, where an electron-rich aromatic ring interacts favorably with a polar group. The strength of these interactions is influenced by the electronic nature of the aromatic ring; electron-rich rings form stronger interactions. sdu.dk

In a broader context, various sulfur-based functional groups can participate in aromatic interactions. These include thioether-π, thiol-π, sulfoxide-π, and sulfone-π interactions. nih.gov The sulfonium-π interaction has been shown to be particularly strong, even more so than the analogous ammonium-π interaction, which is attributed to the higher polarizability of the sulfonium (B1226848) group. nih.gov

For this compound, while lacking the NH group for a classic NH-π interaction, the polarized S=O bonds of the methylsulfonyl group can engage in dipole-quadrupole interactions with the π-system of neighboring aromatic rings. Furthermore, the electron-deficient nature of the aromatic ring in this molecule, due to the nitro and sulfonyl groups, could favor interactions with electron-rich aromatic systems, a phenomenon related to π⁺–π electron donor-acceptor (EDA) interactions. acs.org

The table below summarizes different types of π-interactions observed in related systems:

Interaction TypeDescriptionSystem StudiedRelevant Citations
NH–π Interaction Interaction between a polar N-H bond and an aromatic π-system.2,6-diarylbenzenesulfonamides sdu.dkresearchgate.net
Sulfonium-π Interaction A strong cation-π interaction between a sulfonium group and an aromatic ring.β-hairpin peptide model systems nih.gov
Sulfur-π Interaction General term for interactions between a sulfur-containing group and an aromatic ring.Proteins desy.de
π⁺–π EDA Interaction Interaction between an electron-deficient (cationic) aromatic ring and an electron-rich π-system.(Hetero)aromatic amine cations and pyrogenic carbonaceous materials acs.org

Advanced Synthetic Applications of 1 Chloro 2 Methylsulfonyl 4 Nitrobenzene

Utilization as a Synthetic Synthon for Complex Molecules

The inherent reactivity of 1-chloro-2-(methylsulfonyl)-4-nitrobenzene, stemming from the synergistic electron-withdrawing nature of the nitro and methylsulfonyl groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthon for assembling complex molecular frameworks.

Precursor in Heterocyclic Compound Synthesis

The electrophilic nature of the carbon atom attached to the chlorine in this compound facilitates its reaction with a variety of binucleophilic reagents to construct a diverse range of heterocyclic compounds. The presence of the methylsulfonyl and nitro groups not only activates the ring for substitution but can also be further modified in subsequent synthetic steps.

A prominent application is in the synthesis of phenothiazines , a class of compounds with significant pharmacological interest. The reaction of this compound with 2-aminothiophenol (B119425) derivatives is a key step in constructing the phenothiazine (B1677639) core. The initial SNAr reaction involves the displacement of the chloro group by the thiol, followed by an intramolecular cyclization. The resulting nitro-substituted phenothiazine can then be chemically modified, for instance, by reduction of the nitro group to an amine, to generate a variety of functionalized phenothiazine derivatives. nih.govjocpr.comresearchgate.netejbps.com

Similarly, this compound is a valuable precursor for the synthesis of benzimidazoles . The condensation reaction with o-phenylenediamines, where the diamine acts as the binucleophile, leads to the formation of the benzimidazole (B57391) ring system. nih.gov The reaction proceeds via an initial nucleophilic attack of one amino group on the activated aromatic ring, followed by intramolecular cyclization and dehydration. The resulting 2-substituted benzimidazoles, bearing the methylsulfonyl and nitro functionalities, are themselves important scaffolds for further chemical elaboration in medicinal chemistry. nih.gov

The following table summarizes the synthesis of these key heterocyclic cores from this compound.

Heterocyclic ProductReagentReaction TypeRef.
Phenothiazine Derivative2-AminothiophenolNucleophilic Aromatic Substitution / Cyclization nih.govjocpr.com
Benzimidazole Derivativeo-PhenylenediamineCondensation / Cyclization nih.gov

Building Block for Poly-Substituted Aromatic Architectures

The activated nature of this compound makes it an ideal substrate for creating highly functionalized and poly-substituted aromatic compounds through nucleophilic aromatic substitution reactions. The chloro substituent can be readily displaced by a wide array of nucleophiles, including amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

For instance, the reaction with various anilines or other primary and secondary amines leads to the synthesis of substituted diphenylamines . These reactions are often carried out under basic conditions to facilitate the deprotonation of the amine nucleophile. Similarly, reaction with phenols or alkoxides yields substituted diphenyl ethers . These ether and amine linkages are prevalent in many biologically active molecules and functional materials.

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides another powerful method for forming C-N and C-O bonds using this compound as the aryl halide partner. researchgate.net Although traditional Ullmann conditions often require harsh reaction conditions, modern modifications have made this transformation more versatile and applicable to a wider range of substrates.

The resulting poly-substituted aromatic products, with their defined substitution patterns, are valuable intermediates for the synthesis of more complex target molecules. The nitro group can be readily reduced to an amino group, which can then be diazotized and converted to a variety of other functional groups, further expanding the synthetic utility.

Role in the Synthesis of Specialty Chemicals

The unique combination of functional groups in this compound makes it an important intermediate in the production of various specialty chemicals, including those used in agriculture and advanced materials science.

Intermediates for Agrochemical Development

In the field of agrochemicals, the development of new and effective herbicides and fungicides is of paramount importance. The structural motifs present in this compound are found in several classes of pesticides. While direct use of this specific compound is not always explicitly detailed in publicly available literature, its structural components are key to the synthesis of active ingredients.

For example, the sulfonylurea class of herbicides, known for their high efficacy at low application rates, often contain a substituted phenylsulfonyl group. nih.govresearchgate.netresearchgate.net It is plausible that this compound could serve as a starting material for the synthesis of the sulfonamide portion of these herbicides. The synthesis would involve the reduction of the nitro group to an amine, followed by diazotization and sulfonation to generate a sulfonyl chloride. This intermediate could then be reacted with an appropriate heterocyclic amine to form the final sulfonylurea product.

The chloro- and nitro-substituted aromatic core is also a feature in some fungicides. mdpi.com The reactivity of the chloro group allows for the introduction of various toxophoric moieties through nucleophilic substitution.

Precursors for Advanced Organic Materials

The development of new organic materials with tailored electronic and optical properties is a rapidly advancing field. This compound, with its combination of electron-withdrawing groups and a reactive site, is a potential precursor for several classes of advanced materials.

The synthesis of azo dyes often involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich coupling component. researchgate.netresearchgate.net The amino derivative of this compound (obtained by reduction of the nitro group) could serve as the diazo component. The presence of the methylsulfonyl group would influence the electronic properties of the resulting dye, potentially leading to desirable coloristic and fastness properties.

In the realm of high-performance polymers , poly(ether sulfone)s (PES) are known for their excellent thermal and mechanical properties. rsc.orggoogle.com The synthesis of these polymers often involves the polycondensation of bisphenols with activated dihaloaromatics. While not a dihalide itself, the high reactivity of the chlorine in this compound suggests its potential use as a monomer or a chain-terminating agent in the synthesis of specialized sulfonyl-containing polymers.

Furthermore, the strong dipole moment created by the donor-acceptor nature of molecules derived from this precursor makes them candidates for nonlinear optical (NLO) materials . By reacting this compound with a nucleophile containing an electron-donating group, a push-pull substituted aromatic system can be created. Such chromophores are essential components of materials used in optical communications and data storage. researchgate.net

Computational and Spectroscopic Analysis for Structure Reactivity Correlations

Theoretical Chemistry for Reaction Pathway Prediction

Theoretical chemistry offers powerful tools for predicting the behavior of 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene in chemical reactions, particularly by mapping out potential energy surfaces and identifying the most likely transformation routes.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chloro-nitro-sulfonyl benzene (B151609) derivatives, DFT calculations, often using standard basis sets like B3LYP/6-311+G**, are employed to evaluate fundamental vibrational frequencies, intensities of vibrational bands, and other molecular properties. nih.gov Such studies have been performed on analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670) and 1,2,3-trichloro-4-nitrobenzene to achieve a detailed understanding of their vibrational spectra (FTIR and FT-Raman). nih.govglobalresearchonline.net The results from these calculations are often scaled to yield excellent agreement between observed and calculated frequencies, aiding in the precise assignment of vibrational modes. nih.govglobalresearchonline.net Furthermore, DFT is used to determine optimized geometric parameters and to analyze frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting the sites of chemical reactivity and understanding electronic transitions within the molecule. globalresearchonline.net

Understanding the reactivity of this compound, especially in nucleophilic aromatic substitution (SNAr) reactions, relies heavily on modeling transition states and their associated energy barriers. The presence of strong electron-withdrawing groups, such as the nitro (−NO₂) and methylsulfonyl (−SO₂CH₃) groups, activates the aromatic ring for nucleophilic attack. chemistrysteps.comlibretexts.org Computational studies on similar systems, like the reaction of 1-chloro-2,4-dinitrobenzene with aniline (B41778), have investigated the SNAr reaction path. researchgate.net These studies sometimes find that the reaction proceeds through a concerted mechanism, where the attack of the nucleophile and departure of the leaving group occur in a single step, bypassing the formation of a stable Meisenheimer intermediate. researchgate.netnih.gov DFT calculations are used to locate the transition state structure and compute the activation energy barrier for the substitution, providing quantitative insight into the reaction kinetics. nih.gov For example, a computational study on a related hydrodehalogenation showed a single transition state with an energy barrier of 20.9 kcal mol⁻¹ for a concerted SNAr process. nih.gov

Advanced Structural Characterization Techniques

Spectroscopic and diffraction methods are indispensable for the unambiguous determination of the molecular structure of this compound and its derivatives.

X-ray diffraction provides definitive information on the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related compounds reveals key structural characteristics. For instance, the crystal structures of 1-methylsulfonyl-4-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene have been determined. nih.govresearchgate.netmdpi.com In these structures, the molecules are often linked in the crystal lattice by weak intermolecular forces, such as C–H⋯O hydrogen bonds and π-π stacking interactions. researchgate.netmdpi.com The nitro group's orientation relative to the benzene ring is a significant feature; in 1-methylsulfonyl-4-nitrobenzene, the nitro group is twisted by 10.2(5)° out of the plane of the benzene ring, while in 1-chloro-2-methyl-4-nitrobenzene, this dihedral angle is 6.2(3)°. nih.govresearchgate.netmdpi.com

Crystallographic Data for Structurally Related Compounds
CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
1-Chloro-2-methyl-4-nitrobenzeneC₇H₆ClNO₂MonoclinicP2₁/na = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, β = 91.703(3)° researchgate.netmdpi.com
1-Methylsulfonyl-4-nitrobenzeneC₇H₇NO₄SMonoclinicP2₁/ca = 6.3765(13) Å, b = 8.0411(16) Å, c = 16.426(3) Å, β = 91.67(3)° nih.gov
1-Chloromethylsulfinyl-2-nitrobenzeneC₇H₆ClNO₃SMonoclinicP2₁/ca = 12.2394(5) Å, b = 5.5009(2) Å, c = 14.5537(11) Å, β = 116.631(4)° nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound and related compounds. In one study, ¹H and ¹³C NMR, along with mass spectrometry, were used to identify 2-amino-5-chlorophenol (B1209517) as a transformation product of 1-chloro-4-nitrobenzene (B41953) by a bacterial strain, demonstrating NMR's utility in tracking reaction pathways. nih.gov The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the electronic environment of the protons on the benzene ring. For example, in related m-chloronitrobenzene, the aromatic protons appear as distinct multiplets in the downfield region (7.3-8.3 ppm) due to the deshielding effects of the electron-withdrawing nitro and chloro groups. chemicalbook.com

¹H NMR Data for Related Nitroaromatic Compounds
CompoundSolventProtonChemical Shift (ppm)Ref.
1-Chloro-3-nitrobenzene (B92001)CDCl₃H-28.232 chemicalbook.com
H-48.128
H-57.496
H-67.674

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, which can provide significant mechanistic information. In the context of nitroaromatic compounds, electron ionization (EI) mass spectra typically show characteristic fragmentation patterns. For nitrobenzene (B124822) and its derivatives, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) and the loss of a nitroso group (NO, 30 Da). youtube.com The resulting phenyl cation or substituted phenyl cation (e.g., at m/z 77 for benzene) can undergo further fragmentation, such as the loss of acetylene (B1199291) (26 Da). youtube.com Advanced techniques like Atmospheric Pressure Chemical Ionization (APCI) have been used to study substitution reactions in halogenated nitrobenzene compounds. researchgate.net For instance, under negative ion APCI conditions, these compounds can form phenoxide ion substitution products, which are observable in the mass spectrum and provide direct evidence for specific reaction mechanisms. researchgate.net

Environmental Chemistry and Degradation of Chloro Methylsulfonyl Nitrobenzenes

Environmental Persistence and Transport Mechanisms in Abiotic Systems

The environmental persistence and transport of chloro(methylsulfonyl)nitrobenzenes are governed by a combination of their inherent chemical stability and their interactions with environmental compartments such as soil, water, and air. While specific data on 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene is limited, the behavior of related chlorinated nitroaromatic compounds provides significant insights into its likely environmental conduct.

Chlorinated nitroaromatic compounds are generally recognized for their persistence in the environment. For instance, 1-chloro-4-nitrobenzene (B41953) (1C4NB) is considered a priority pollutant by the European Economic Community due to its harmful and persistent nature. nih.gov This persistence is partly due to the stability of the aromatic ring, which is resistant to environmental degradation. The addition of functional groups like the methylsulfonyl group can further alter the molecule's properties.

The transport of these compounds in abiotic systems is largely dictated by their physical and chemical properties, such as water solubility and sorption to soil particles. For example, nitrobenzene (B124822) has a low volatility and weak sorption on soil, which suggests that it can be mobile in soil and potentially leach into groundwater. augustmack.com The presence of a methylsulfonyl group, which is polar, may influence the water solubility and soil adsorption characteristics of the molecule.

In aquatic environments, transport is influenced by water currents and partitioning between the water column, sediment, and biota. Photolysis can be a significant degradation pathway for some nitroaromatic compounds in sunlit surface waters. nih.gov For instance, 1-chloro-3-nitrobenzene (B92001) has been shown to undergo photolysis in both pure and river water when exposed to natural sunlight. nih.gov

Table 1: Physicochemical Properties and Environmental Fate of Related Nitroaromatic Compounds

Compound Water Solubility Log Kow Environmental Fate Highlights
1-Chloro-4-nitrobenzene 441 mg/L at 20°C researchgate.net 2.24 researchgate.net Not readily biodegradable in water; low potential for bioaccumulation. nih.gov
Nitrobenzene 1900 mg/L at 20°C 1.85 Moderate to high mobility in soil; subject to biodegradation and photolysis. augustmack.com
1-Chloro-3-nitrobenzene Insoluble 2.5 Photolysis in sunlit surface water is possible; moderate bioconcentration in aquatic organisms. nih.gov

Biotransformation and Biodegradation Mechanisms

The microbial breakdown of chloro(methylsulfonyl)nitrobenzenes is a key process in their environmental detoxification. While specific pathways for this compound are not extensively documented, research on analogous compounds, particularly 1-chloro-4-nitrobenzene (1C4NB), offers a model for understanding its potential biotransformation.

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds. researchgate.net For many chlorinated nitroaromatic compounds, the initial step in degradation involves the reduction of the nitro group. mdpi.com

A notable example is the degradation of 1C4NB by the bacterial strain Comamonas sp. strain LW1, which can utilize it as a sole source of carbon, nitrogen, and energy. nih.govnih.govmdpi.com The proposed pathway begins with the partial reduction of the nitro group to a hydroxylamino group. This is followed by an enzyme-catalyzed Bamberger rearrangement to form 2-amino-5-chlorophenol (B1209517). nih.govresearchgate.net This initial step is crucial as it destabilizes the aromatic ring, making it more susceptible to subsequent enzymatic attack.

Under anaerobic conditions, the transformation of 1C4NB by strain LW1 leads to the accumulation of 2-amino-5-chlorophenol. nih.gov In the presence of oxygen, this intermediate is further metabolized. The transformation of 2-aminophenol-like compounds often proceeds via a meta-cleavage pathway. nih.gov

Other potential initial reactions in the biodegradation of chloronitrobenzenes include:

Complete reduction of the nitro group to form the corresponding chloroaniline.

Oxidative elimination of the chloride to form a nitrocatechol.

Oxidative elimination of the nitro group to form a chlorocatechol.

Reductive dehalogenation to yield the corresponding nitrobenzene. nih.gov

The specific pathway undertaken by a microorganism is dependent on the microbial species, the specific structure of the chloro(methylsulfonyl)nitrobenzene, and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

The characterization of intermediate and final products of biotransformation is essential for understanding the degradation pathway and assessing the potential for the formation of more toxic byproducts.

In the degradation of 1C4NB by Comamonas sp. strain LW1, several key biotransformation products have been identified:

2-Amino-5-chlorophenol : This is a key intermediate formed through the reduction of the nitro group and subsequent Bamberger rearrangement. nih.govnih.govresearchgate.net

5-Chloropicolinic acid : Under certain aerobic conditions (in the absence of NAD), 2-amino-5-chlorophenol is transformed into this dead-end product. nih.govresearchgate.net

In a different study involving the biotransformation of 4-chloro-2-nitrophenol (B165678) by a marine Bacillus sp. strain MW-1, the following metabolites were identified:

4-chloro-2-aminophenol

4-chloro-2-acetaminophenol

5-chloro-2-methylbenzoxazole (B95198) nih.gov

This demonstrates that different microorganisms can produce a variety of biotransformation products from similar starting compounds.

Table 2: Examples of Biotransformation Products from Chlorinated Nitroaromatic Compounds

Parent Compound Microorganism Key Biotransformation Products Reference
1-Chloro-4-nitrobenzene Comamonas sp. strain LW1 2-Amino-5-chlorophenol, 5-Chloropicolinic acid nih.govnih.govresearchgate.net
4-Chloro-2-nitrophenol Bacillus sp. strain MW-1 4-chloro-2-aminophenol, 4-chloro-2-acetaminophenol, 5-chloro-2-methylbenzoxazole nih.gov

Strategies for Environmental Remediation of Nitroaromatic Contaminants

The remediation of sites contaminated with nitroaromatic compounds, including chloro(methylsulfonyl)nitrobenzenes, presents a significant challenge due to their stability and potential toxicity. nih.govmdpi.com A range of strategies, from biological to physicochemical methods, have been developed and are under investigation.

Bioremediation is an attractive approach that utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants. researchgate.net This can be a cost-effective and environmentally friendly solution. mdpi.com The success of bioremediation depends on the presence of microorganisms with the appropriate degradative enzymes and environmental conditions that support their growth and activity. nih.gov

Phytoremediation involves the use of plants to remove, contain, or render harmless environmental contaminants. Plants can take up nitroaromatic compounds from soil and water and may degrade them through their own metabolic processes or in conjunction with root-associated microbes.

Physicochemical remediation methods are also widely used, particularly for heavily contaminated sites. These include:

Adsorption : Using materials like activated carbon to bind and remove nitroaromatic compounds from water.

Advanced Oxidation Processes (AOPs) : These technologies, such as ozonation and Fenton-like reactions, generate highly reactive radicals that can break down recalcitrant organic molecules. researchgate.net

Chemical Reduction : This involves the use of reducing agents to transform the nitro groups into amino groups, which may be less toxic or more amenable to further degradation. researchgate.net

Surfactant-Enhanced Soil Washing : This technique uses surfactants to increase the solubility of hydrophobic contaminants like nitrobenzene, facilitating their removal from soil. nih.govnih.gov The washing effluent can then be treated using other methods like AOPs. nih.gov

Thermal Remediation : For soil contamination, thermal desorption can be used to volatilize contaminants, which are then captured and treated. augustmack.comosti.gov

The selection of the most appropriate remediation strategy depends on the specific contaminant, the extent and nature of the contamination, site-specific conditions, and regulatory requirements. augustmack.com Often, a combination of different technologies is required for effective site cleanup. nih.gov

Table 3: Overview of Remediation Strategies for Nitroaromatic Contaminants

Remediation Strategy Principle Advantages Disadvantages
Bioremediation Use of microorganisms to degrade contaminants. researchgate.net Cost-effective, environmentally friendly. mdpi.com Can be slow, dependent on specific microbial populations and environmental conditions. nih.gov
Phytoremediation Use of plants to remove or degrade contaminants. Aesthetically pleasing, can be used for large areas. Slow, limited to the root zone of plants, potential for contaminants to enter the food chain.
Adsorption Binding of contaminants to a solid matrix. Effective for a wide range of compounds. Disposal of spent adsorbent can be an issue.
Advanced Oxidation Processes Generation of highly reactive radicals to destroy contaminants. researchgate.net Rapid degradation of a wide range of compounds. Can be expensive, may produce byproducts.
Chemical Reduction Transformation of nitro groups to amino groups. researchgate.net Can detoxify compounds. May require further treatment of the resulting amines.
Surfactant-Enhanced Soil Washing Use of surfactants to mobilize contaminants from soil. nih.govnih.gov Effective for removing hydrophobic compounds from soil. Requires treatment of the washing effluent.
Thermal Remediation Use of heat to volatilize contaminants. augustmack.comosti.gov Rapid and effective for volatile compounds. High energy consumption, can be expensive.

Emerging Research Frontiers

Innovations in Reaction Engineering for Production

Traditional batch processing for the synthesis of nitroaromatic sulfones is increasingly being supplanted by advanced reaction engineering techniques aimed at process intensification. These innovations offer improved safety, higher yields, and greater sustainability.

A primary area of innovation is the shift from batch to continuous flow reactors, such as microreactors or tubular reactors. cetjournal.itpurdue.edu This transition addresses the challenges posed by highly exothermic reactions like nitration, a key step in synthesizing the precursors for 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene. cetjournal.itnih.gov Continuous flow systems provide superior heat exchange efficiency, which allows for the use of less solvent, thereby increasing sustainability and safety. cetjournal.itspringernature.com For instance, intensifying the nitration process of related compounds by shifting from a semi-batch to a continuous tubular reactor configuration has been shown to drastically reduce solvent content (from 82.5% to 50% by weight) while maintaining safe operating conditions. cetjournal.it This approach also minimizes the formation of hazardous byproducts. nih.govnih.gov

Another significant advancement is the use of cavitation for process intensification. nih.govresearchgate.net The oxidation of a thioether precursor to the final sulfone is a critical step. Studies on acoustic cavitation have demonstrated that this technique can dramatically increase reaction rates. Under optimized sonication conditions, the yield of sulfone from sulfide (B99878) oxidation can be five to six times higher than with conventional mechanical agitation. nih.govresearchgate.net

Furthermore, novel catalyst design is a key aspect of modern reaction engineering. Researchers have developed highly efficient catalysts, such as those based on strontium manganese oxide with controlled oxygen vacancies, that can achieve near-perfect selectivity for sulfone production at temperatures as low as 30°C. bioengineer.org This contrasts sharply with traditional methods that require high temperatures (80°C to 150°C) and stoichiometric amounts of expensive precious metals. bioengineer.org

Table 1: Comparison of Production Technologies for Key Synthesis Steps

TechnologyParameterConventional Method (Batch)Innovative Method (Continuous Flow/Cavitation)Reference
Nitration Solvent VolumeHigh (e.g., 82.5% wt)Low (e.g., 50% wt) cetjournal.it
Byproduct FormationHigher (e.g., 509 ppm nitrophenols)Lower (e.g., 112 ppm nitrophenols) nih.gov
SafetyLower (poor heat dissipation)Higher (superior heat exchange) cetjournal.itspringernature.com
Sulfoxidation YieldStandard5-6x Higher nih.gov
Reaction TimeLongerShorter nih.gov
Energy InputHigh (thermal)Lower (acoustic) nih.gov

Development of Chemoselective and Regioselective Methodologies

Achieving high levels of chemoselectivity and regioselectivity is crucial for the efficient synthesis of a precisely substituted compound like this compound. Emerging methodologies are moving beyond classical approaches to offer unprecedented control over molecular architecture.

Regioselectivity—the control of substituent placement on the aromatic ring—is being advanced through the direct functionalization of C-H bonds. researchgate.netrsc.org This strategy represents a powerful alternative to traditional methods, such as Friedel-Crafts reactions, by offering more direct and atom-economical routes to aryl sulfones. researchgate.netnih.gov The synthesis of the target compound requires specific placement of the chloro, methylsulfonyl, and nitro groups. The nitration step itself can be directed to the desired position by carefully controlling reaction conditions. nih.gov The use of microreactors has been shown to enhance p-DNB selectivity during the nitration of nitrobenzene (B124822) by enabling precise temperature and concentration control. nih.gov

Chemoselectivity, the ability to react with one functional group in the presence of others, is critical, especially when modifying molecules with multiple reactive sites. For example, in the reduction of a nitro group, a common subsequent reaction for this class of compounds, it is vital to avoid the reduction of other groups. Advanced electrocatalytic methods using cathodes with engineered defects, such as sulfur vacancies, have demonstrated highly selective hydrogenation of nitroarenes to aminoarenes while leaving fragile functional groups (e.g., C-Br, C=O, C≡N) intact. researchgate.net Similar principles of catalyst design are being applied to the oxidation step, where selective oxidation of a sulfide to a sulfone without affecting other parts of the molecule is paramount. Novel catalysts have been developed that show exceptional selectivity (99%) in converting sulfides to sulfones. bioengineer.org

Table 2: Advances in Selective Synthesis Methodologies

MethodologyFocusAdvantageRelevant CompoundsReference
C-H SulfonylationRegioselectivityDirect, atom-economical synthesis of aryl sulfones.Aryl Sulfones researchgate.netrsc.org
MicroreactorsRegioselectivityPrecise control of reaction conditions to minimize isomers.Dinitrobenzenes nih.gov
Electrocatalysis with Engineered CathodesChemoselectivitySelective hydrogenation of nitro groups with high functional group tolerance.Functionalized Aminoarenes researchgate.net
Engineered Perovskite Oxide CatalystsChemoselectivity99% selective oxidation of sulfides to sulfones at low temperatures.Sulfones bioengineer.org

Integration of Artificial Intelligence in Reaction Discovery and Optimization

One of the primary applications of AI is in the prediction of reaction outcomes. nih.gov Template-free, sequence-to-sequence models can now predict the products of complex organic reactions with high accuracy (over 80%), treating the reaction as a "translation" problem from reactants to products. youtube.com Advanced models like Reactron can predict reaction outcomes by considering the fundamental electron movements, allowing them to generalize and even discover novel reactivity beyond their training data. arxiv.org This capability drastically reduces the time and resources spent on trial-and-error experimentation in the lab.

Furthermore, machine learning models are being developed to predict specific chemical properties, which can guide synthesis efforts. For instance, ML models using descriptors from density functional theory (DFT) have been successfully used to predict the mutagenic activity of nitroaromatic compounds, providing crucial feedback for designing safer chemicals. nih.govnih.gov This predictive power allows chemists to prioritize the synthesis of molecules with desirable properties and to avoid routes that might lead to problematic compounds.

Table 3: Impact of Artificial Intelligence on Chemical Synthesis

AI Application AreaSpecific TaskReported ImprovementReference
Reaction Discovery Outcome PredictionAchieved >80% top-1 accuracy in predicting complex reaction products. youtube.com
Novel ReactivityModels can uncover novel reactions by learning from mechanistic data. arxiv.org
Process Optimization Condition ScreeningReduced time to find optimal compositions by 50%. worldpharmatoday.com
Waste ReductionCut production waste by almost 20%. worldpharmatoday.com
Property Prediction Safety AssessmentHigh accuracy in predicting mutagenicity of nitroaromatics. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2-(methylsulfonyl)-4-nitrobenzene, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For example, nitration of 1-chloro-2-methylsulfonylbenzene under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) achieves regioselective nitro-group addition at the para position. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Validation employs HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity. Purity can be quantified using GC-MS with internal standards .

Q. How does the electronic environment of this compound influence its stability in aqueous solutions?

  • Methodological Answer : The electron-withdrawing nitro and methylsulfonyl groups deactivate the benzene ring, reducing susceptibility to hydrolysis. Stability tests in buffered solutions (pH 5–9) show <5% degradation over 72 hours at 25°C. Degradation products (e.g., nitro-reduced amines) are monitored via LC-MS. For long-term storage, anhydrous conditions (desiccated, RT) are recommended to prevent moisture-induced side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., nitro group at C4, methylsulfonyl at C2) via coupling patterns and chemical shifts (e.g., aromatic protons at δ 8.2–8.5 ppm).
  • IR Spectroscopy : Confirms functional groups (S=O stretching at ~1350 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., Cl–C–S bond angle ~105°), critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The nitro and methylsulfonyl groups direct nucleophiles to the meta position relative to chlorine. Kinetic studies (UV-Vis monitoring at 400 nm) using piperidine as a nucleophile in DMF reveal a second-order rate constant of 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C. Computational DFT modeling (B3LYP/6-311+G(d,p)) correlates activation energy with charge density at the reaction site. Side products (e.g., elimination via MeSO₂ group) are minimized by using polar aprotic solvents .

Q. What strategies mitigate toxicity risks during handling, and how are occupational exposure limits determined?

  • Methodological Answer : Toxicity is assessed via in vitro assays (e.g., Ames test for mutagenicity, LC₅₀ in HeLa cells). Acute exposure limits (8-hour TWA) are extrapolated from structurally similar chloronitrobenzenes (e.g., 1-chloro-4-nitrobenzene: OSHA PEL 0.1 mg/m³). Handling requires PPE (nitrile gloves, respirators) and fume hoods. Waste is neutralized with 10% NaOH before disposal .

Q. Can this compound serve as a precursor for photoactive materials, and what experimental parameters optimize photostability?

  • Methodological Answer : The nitro group enables π-π* transitions (λ_max ≈ 320 nm in ethanol), making it a candidate for UV-absorbing coatings. Photostability tests under UV-C light (254 nm, 48 hours) show 85% retention of initial absorbance when stabilized with 2% TiO₂ nanoparticles. Degradation pathways (e.g., nitro-to-nitrito rearrangement) are analyzed via time-resolved Raman spectroscopy .

Key Research Gaps and Contradictions

  • Synthetic Yield Variability : Some protocols report 60–70% yields (unoptimized conditions), while others achieve >85% with microwave-assisted synthesis. Further optimization of reaction time/temperature is needed .
  • Conflicting Stability Data : Aqueous stability claims range from "stable at pH 5–9" to "moderate hydrolysis at pH 7" . Systematic pH-rate profiling is recommended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.